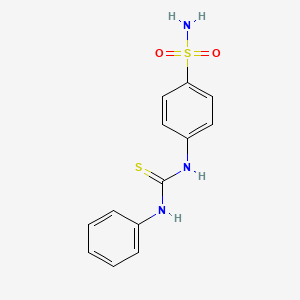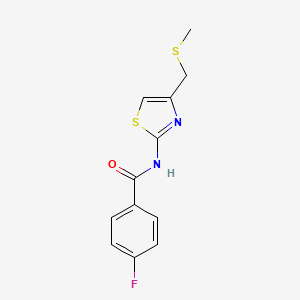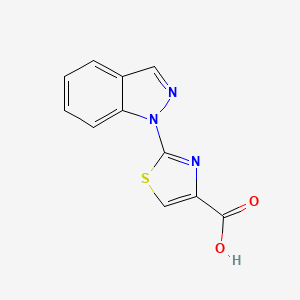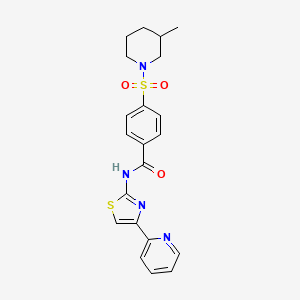
1-Phenyl-3-(4-sulfamoylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is an organic compound with the molecular formula C13H13N3O2S2. It is a thiourea derivative, characterized by the presence of a phenyl group and a sulfamoylphenyl group attached to the thiourea moiety.
Mécanisme D'action
Target of Action
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is a derivative of sulfonylurea, a class of organic compounds used in medicine and agriculture . The primary targets of sulfonylureas are the sulfonylurea receptors (SURs) on the pancreatic beta cells . These receptors play a crucial role in the regulation of insulin secretion, which is critical for maintaining glucose homeostasis .
Mode of Action
The compound interacts with its targets by binding to the SURs, leading to the closure of the ATP-sensitive potassium channels on the beta cell membrane . This closure depolarizes the cell membrane, triggering the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the release of insulin granules, thereby increasing insulin secretion .
Biochemical Pathways
The increased insulin secretion affects multiple biochemical pathways. Insulin acts as a key regulator of glucose metabolism, promoting glucose uptake in muscle and adipose tissue, and inhibiting hepatic glucose production . Additionally, insulin stimulates protein synthesis, inhibits proteolysis, and promotes fat storage .
Pharmacokinetics
Sulfonylureas, in general, are well absorbed from the gastrointestinal tract and undergo extensive metabolism in the liver . The metabolites are primarily excreted in the urine . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in insulin secretion and a decrease in blood glucose levels . This can lead to improved glycemic control in individuals with type 2 diabetes .
Action Environment
Environmental factors such as diet, exercise, and stress levels can influence the compound’s action, efficacy, and stability. For instance, a diet high in carbohydrates may require higher doses of the compound to achieve the desired glycemic control . Similarly, physical activity can enhance insulin sensitivity, potentially affecting the compound’s efficacy .
Analyse Biochimique
Biochemical Properties
Thiourea and its derivatives, to which this compound belongs, are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Cellular Effects
Given the broad biological applications of thiourea derivatives, it is likely that this compound may influence various types of cells and cellular processes .
Metabolic Pathways
Thiourea and some monosubstituted thioureas are known to undergo oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(4-sulfamoylphenyl)thiourea can be synthesized through a reaction between phenyl isothiocyanate and 4-aminobenzenesulfonamide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isothiocyanate, leading to the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-3-(4-sulfamoylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Applications De Recherche Scientifique
1-Phenyl-3-(4-sulfamoylphenyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.
Material Science: It is used in the synthesis of advanced materials with unique properties.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-(4-sulfamoylphenyl)ethylthiourea
- 1-Phenyl-3-(4-sulfamoylphenyl)propylthiourea
- 1-Phenyl-3-(4-sulfamoylphenyl)butylthiourea
Uniqueness
1-Phenyl-3-(4-sulfamoylphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1-phenyl-3-(4-sulfamoylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c14-20(17,18)12-8-6-11(7-9-12)16-13(19)15-10-4-2-1-3-5-10/h1-9H,(H2,14,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWRWZBEYIUVQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3013626.png)

![2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3013628.png)
![N-(2,5-dimethoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B3013629.png)
![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)
![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B3013632.png)
![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)
![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)
![ethyl 4-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B3013637.png)

![1-(3,4-Dimethylphenyl)-3-[2-(furan-3-yl)-2-hydroxyethyl]urea](/img/structure/B3013644.png)


